molecular formula C9H9BrClNO B13042016 8-Bromo-5-chlorochroman-4-amine

8-Bromo-5-chlorochroman-4-amine

Cat. No.: B13042016
M. Wt: 262.53 g/mol
InChI Key: UTUZIHAHMQJCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-5-chlorochroman-4-amine (CAS 1824301-37-2) is a high-purity chemical compound with the molecular formula C 9 H 9 BrClNO and a molecular weight of 262.53 g/mol . This chroman-4-amine derivative is a key synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of novel small-molecule therapeutics. Its structure, featuring both bromo and chloro substituents on the benzopyran ring, makes it a valuable and versatile building block for constructing more complex molecular architectures through cross-coupling reactions and nucleophilic substitutions. Researchers utilize this compound in the synthesis of compound libraries for high-throughput screening against various biological targets. The SMILES notation for this molecule is NC1CCOC2=C1C(Cl)=CC=C2Br . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. All necessary safety information, including hazard statements and precautionary measures, should be consulted in the associated Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

8-bromo-5-chloro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrClNO/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2

InChI Key

UTUZIHAHMQJCTP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2C1N)Cl)Br

Origin of Product

United States

Medicinal Chemistry and Biological Activity Investigations

Target-Specific Biological Activity of 8-Bromo-5-chlorochroman-4-amine and Related Chroman-4-amines

Research into the specific biological activities of this compound is not extensively documented in publicly available scientific literature. However, studies on the broader class of chroman-4-one derivatives provide insights into the potential biological targets of this family of compounds.

Cholinesterase Inhibitory Activities

Cholinesterase inhibitors are compounds that block the action of enzymes that break down the neurotransmitter acetylcholine. nih.govmdpi.com These inhibitors are used in the treatment of various neurological disorders. nih.gov A review of available data indicates a lack of specific research on the cholinesterase inhibitory activities of this compound or closely related chroman-4-amine (B2768764) derivatives.

Butyrylcholinesterase (BuChE) is an enzyme that, along with acetylcholinesterase, hydrolyzes acetylcholine. nih.gov Selective inhibition of BuChE is considered a potential therapeutic strategy. nih.govnih.gov There is no available data from the provided search results detailing the BuChE inhibition profile of this compound.

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the rapid breakdown of acetylcholine. nih.gov Inhibition of AChE is a primary target for drugs aimed at treating the symptoms of Alzheimer's disease. frontiersin.org No specific data on the acetylcholinesterase inhibition profile of this compound was found in the provided search results.

Kinetic studies are essential to understand the mechanism by which a compound inhibits an enzyme, such as whether the inhibition is competitive, non-competitive, or mixed. nih.gov Without any evidence of cholinesterase inhibition by this compound, no kinetic studies on its interaction with these enzymes have been reported.

Sirtuin (SIRT) Enzyme Modulation

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including aging, metabolism, and DNA repair. d-nb.infobohrium.com As such, they have emerged as important therapeutic targets for a range of diseases. d-nb.info

While direct studies on this compound are not available, research has been conducted on the inhibitory potential of the related chroman-4-one scaffold against Sirtuin 2 (SIRT2). SIRT2 is implicated in conditions such as neurodegenerative diseases and cancer. nih.gov

A series of substituted chroman-4-one derivatives have been synthesized and evaluated as novel inhibitors of SIRT2. cancer.gov In these studies, it was found that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring were important for activity. nih.govcancer.gov Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were favorable for SIRT2 inhibition. nih.govcancer.gov

One of the most potent inhibitors identified from this class of compounds was 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC50 of 1.5 μM for SIRT2. nih.govcancer.gov Another related compound, 8-bromo-6-chloro-2-pentylchroman-4-one, also showed significant inhibition of SIRT2 with an IC50 value of 4.5 μM. acs.org These findings highlight that the chroman-4-one scaffold is a promising starting point for the development of novel and selective SIRT2 inhibitors. nih.govcancer.gov The synthesized compounds demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govcancer.gov

Table 1: SIRT2 Inhibitory Activity of Substituted Chroman-4-ones This table is interactive. You can sort and filter the data.

Compound Substituents SIRT2 IC50 (μM)
6,8-dibromo-2-pentylchroman-4-one 6-Bromo, 8-Bromo, 2-Pentyl 1.5
8-bromo-6-chloro-2-pentylchroman-4-one 8-Bromo, 6-Chloro, 2-Pentyl 4.5
Selectivity against other Sirtuin Isoforms (SIRT1, SIRT3)

Sirtuins (SIRTs) are a family of NAD+-dependent deacylases that play crucial roles in cellular processes and are considered important drug targets for aging-related diseases like cancer and neurodegenerative disorders. Research into chroman-based molecules has identified them as promising and selective inhibitors of Sirtuin 2 (SIRT2).

A significant study focused on a series of substituted chroman-4-one derivatives, which are structurally analogous to this compound, differing primarily at the 4-position (a ketone instead of an amine) and other substitutions. The lead compound in this study, 8-bromo-6-chloro-2-pentylchroman-4-one , demonstrated potent inhibition of SIRT2 with an IC₅₀ value of 4.5 μM. acs.orgnih.gov Crucially, this inhibition was highly selective. When tested against other sirtuin isoforms at a high concentration (200 μM), the compound showed less than 10% inhibition of both SIRT1 and SIRT3. acs.orgnih.gov

This high degree of selectivity is a critical feature for developing targeted therapies. The structure-activity relationship (SAR) studies revealed that potent and selective SIRT2 inhibitors often featured larger, electron-withdrawing substituents, such as bromine and chlorine, at the 6- and 8-positions of the chroman ring. acs.orgnih.govnih.gov The majority of the potent inhibitors synthesized in this class were found to be completely SIRT2 selective, displaying minimal to no activity against SIRT1 and SIRT3. acs.orgnih.gov This suggests that the chroman scaffold can be effectively modified to achieve specific targeting of the SIRT2 isoform.

Selectivity of Chroman-4-one Derivatives Against Sirtuin Isoforms
CompoundSIRT2 IC₅₀ (μM)% Inhibition at 200 μM vs. SIRT1% Inhibition at 200 μM vs. SIRT3
8-bromo-6-chloro-2-pentylchroman-4-one4.5<10%<10%
6,8-dibromo-2-pentylchroman-4-one1.5<10%<10%
Implications of SIRT2 Inhibition in Cellular Processes

The inhibition of SIRT2 has significant implications for various cellular functions, making it a target of interest for therapeutic intervention. SIRT2 is involved in cell cycle regulation, and its inhibition can lead to the hyperacetylation of α-tubulin, a key component of microtubules. nih.gov This modification can disrupt microtubule dynamics and consequently inhibit tumor growth, positioning SIRT2 inhibitors as potential anticancer agents. nih.gov

Furthermore, studies have linked SIRT2 activity to neurodegenerative conditions such as Parkinson's and Huntington's disease. nih.govacs.org Inhibition of SIRT2 has been shown to be neuroprotective in some models, reducing neuronal cell death. nih.govacs.org The development of selective SIRT2 inhibitors based on the chroman scaffold could therefore offer new avenues for treating these debilitating diseases. acs.org For instance, certain chroman-4-one-based SIRT2 inhibitors have demonstrated antiproliferative effects in breast and lung cancer cell lines, with the activity correlating to their SIRT2 inhibition potency. acs.org These compounds were also shown to increase the acetylation of α-tubulin in cancer cells, confirming their mechanism of action targets SIRT2 within the cellular environment. acs.org

Monoamine Oxidase (MAO) Inhibition Studies (e.g., MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression (MAO-A) and Parkinson's disease (MAO-B). frontiersin.org The chroman and chromone scaffolds have been explored as a foundation for novel MAO inhibitors.

Research has shown that chromone derivatives can act as potent and reversible MAO-B inhibitors. nih.gov The substitution pattern on the chromone ring is critical, with modifications at the C6 and C7 positions leading to effective MAO-B inhibition, while substitution at the C5 position results in only modest activity. nih.gov For example, one study identified 5-hydroxy-2-methyl-chroman-4-one as a selective inhibitor of MAO-B with an IC₅₀ of 3.23 µM, compared to an IC₅₀ of 13.97 µM for MAO-A. mdpi.com

Conversely, a study on a small library of gem-dimethyl-chroman-4-amine compounds, which are structurally related to the subject compound, found only low to moderate inhibitory activity against both MAO-A and MAO-B. core.ac.uk This indicates that while the chroman scaffold is a viable starting point for MAO inhibitors, the specific substitutions are paramount to achieving high potency and selectivity.

MAO Inhibition by Chroman Derivatives
CompoundTargetIC₅₀ (μM)Selectivity
5-hydroxy-2-methyl-chroman-4-oneMAO-B3.23~4-fold selective for MAO-B over MAO-A
Compound 133 (a chromane-2,4-dione derivative)MAO-B0.638Specific MAO-B inhibitor

Other Investigated Biological Activities of Chroman Derivatives

The chroman scaffold is present in numerous compounds that exhibit significant antimicrobial properties. Chroman-4-one derivatives have been investigated for their activity against a range of pathogenic microorganisms, including bacteria and fungi. Studies have shown that certain chroman-4-ones exhibit broad-spectrum antimicrobial effects. The structural features, such as the type and position of substituents on the chroman ring, play a crucial role in determining the potency and spectrum of this activity.

Many chroman derivatives, particularly those with hydroxyl groups on the benzene ring (chromanols), are known for their potent antioxidant properties. This activity is famously represented by Vitamin E (tocopherols and tocotrienols), which are natural chromanol derivatives. They function as antioxidants by donating a hydrogen atom from the hydroxyl group on the chroman ring to scavenge harmful free radicals. Synthetic chroman derivatives have also been developed and studied for their ability to protect against oxidative stress, which is implicated in numerous diseases.

The anti-inflammatory potential of chroman derivatives has been well-documented. Certain compounds based on this structure have been shown to inhibit the production of pro-inflammatory mediators. For example, some chroman derivatives can block the production of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. The mechanism of action can involve the inhibition of various pathways that lead to an inflammatory response. Researchers have synthesized novel chroman derivatives, such as amidochromans and chromanyl esters, and screened them for their ability to inhibit the expression of cell adhesion molecules that are crucial in the inflammatory process. mdpi.com

Anti-HIV Activity

While direct studies on this compound are limited, research on structurally related compounds provides insights into its potential anti-HIV activity. The chroman scaffold is analogous to the tetrahydroquinoline moiety found in a class of CXCR4 antagonists. nih.gov The CXCR4 receptor is a critical co-receptor for T-tropic human immunodeficiency virus (HIV) entry into T-lymphocytes. nih.gov Antagonism of this receptor is a validated strategy for inhibiting HIV-1. Analogs featuring an 8-aminotetrahydroquinoline headpiece have been central to the development of such antagonists. nih.gov

Furthermore, derivatives of khellactone, which contains a chroman-like core, have demonstrated promising and broad-spectrum anti-HIV activity. nih.gov These compounds have shown efficacy against wild-type and drug-resistant viral strains in various cell lines, including peripheral blood mononuclear cells. nih.gov The activity of these related structures suggests that this compound could potentially interfere with HIV replication, possibly through the inhibition of viral entry.

Anticancer Activity in Cell Lines

Investigations into the anticancer potential of compounds structurally related to this compound have shown promising results. The quinoline scaffold, which is electronically similar to the chroman system, has been a key area of research. Studies on brominated 8-substituted quinolines have demonstrated significant antiproliferative activity against a range of tumor cell lines. researchgate.net For instance, 5,7-dibromo-8-hydroxyquinoline has shown strong cytotoxic effects against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cells, with IC50 values in the low microgram per milliliter range. researchgate.net

The presence of halogen atoms is a recurring feature in many small molecules with anticancer properties. researchgate.net For example, a 4-bromo-4'-chloro pyrazoline analog of curcumin exhibited a fivefold improvement in potency against HeLa cells when compared to the parent compound. nih.gov This highlights the potential contribution of the bromine and chlorine atoms in this compound to its cytotoxic activity. The mechanism of action for related 8-hydroxyquinoline compounds is thought to involve the induction of stress-related genes, leading to cytotoxic and cytostatic effects.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Impact of Halogen Substitution (Bromine at C-8, Chlorine at C-5) on Biological Activity

The specific placement and nature of halogen substituents on an aromatic scaffold are critical determinants of biological activity. In the case of this compound, the bromine at the C-8 position and the chlorine at the C-5 position are expected to significantly influence its pharmacological profile. Halogenation is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. nih.gov

Studies on other halogenated heterocyclic compounds have shown a clear correlation between the type of halogen and the level of biological activity. nih.gov For instance, in a series of antimicrobial peptoids, activity against certain bacterial strains increased from fluorine to iodine, suggesting that the size and polarizability of the halogen atom play a crucial role. nih.gov In the context of anticancer agents, electron-withdrawing substituents, such as halogens, on the quinoline ring have been shown to improve anticancer activity. nih.gov The combination of a bromine atom at C-8 and a chlorine atom at C-5 in the chroman ring system likely modulates the electronic properties and binding interactions of the molecule with its biological targets.

Table 1: Illustrative Impact of Halogen Substitution on Anticancer Activity of Quinoline Analogs

CompoundSubstitution PatternRelative Anticancer Potency
Analog AUnsubstitutedLow
Analog B7-BromoModerate
Analog C5,7-DibromoHigh

Role of the Amine Group at C-4 in Receptor/Enzyme Interactions

The amine group at the C-4 position of the chroman ring is a key functional group that is likely pivotal for the molecule's interaction with biological receptors and enzymes. Primary amines can act as hydrogen bond donors and acceptors, and can also be protonated at physiological pH, allowing for ionic interactions. These interactions are fundamental to the specific binding of ligands to protein targets.

In many biologically active molecules, an amine group is essential for anchoring the compound in the binding pocket of a receptor. For example, the interaction of trace amine-associated receptor 1 (TAAR1) with its agonists is dependent on the presence of a primary amine. mdpi.comdoi.org This amine group often forms critical hydrogen bonds or salt bridges with acidic residues such as aspartate or glutamate in the receptor's binding site. Therefore, the C-4 amine of this compound is predicted to be a primary point of contact with its molecular targets, dictating its biological activity.

Effects of Substituents on the Chroman Ring System (e.g., C-2, C-6, C-7, C-8 positions)

The biological activity of chroman derivatives is highly sensitive to the nature and position of substituents on the ring system. nih.govmdpi.com SAR studies on related chroman-4-ones have revealed that modifications at various positions can dramatically alter their antimicrobial and anticancer properties. nih.gov

For example, research has shown that the addition of alkyl or aryl carbon chains to the hydroxyl group at the C-7 position can lead to a reduction in antimicrobial activity. nih.gov Conversely, the introduction of methoxy groups on an adjacent phenyl ring in homoisoflavonoids can enhance bioactivity. nih.gov This indicates that both the steric bulk and the electronic properties of substituents are important. In the case of this compound, the existing halogen substitutions at C-5 and C-8 already confer specific properties, and any further substitutions at other positions, such as C-2, C-6, or C-7, would be expected to further modulate its activity profile.

Table 2: General Effects of Substituents on the Biological Activity of Chroman Analogs

Position of SubstitutionType of SubstituentGeneral Effect on Activity
C-7Bulky Alkyl/Aryl GroupsDecreased
Ring B (in Homoisoflavonoids)Methoxy GroupsIncreased
C-5, C-7 (in Quinolines)Electron-Withdrawing GroupsIncreased

Influence of Stereochemistry on Biological Activity

Stereochemistry is a fundamental aspect of medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological macromolecules like enzymes and receptors. longdom.orgnih.gov The C-4 position of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)).

It is well-established that enantiomers of a chiral drug can have significantly different biological activities, potencies, and even toxicities. longdom.orgnih.gov For many classes of compounds, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to adverse effects. For instance, studies on chiral biflavonoids have demonstrated enantioselective binding to their target enzymes. acs.org Similarly, research on isomers of 3-Br-acivicin revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, likely due to stereoselective uptake by cells. nih.govmalariaworld.org Therefore, the specific stereoconfiguration of the amine group at C-4 is expected to be a critical factor in the biological activity of this compound, influencing its binding affinity and efficacy at its target sites.

Mechanistic Investigations of Biological Action

Elucidation of Molecular Targets and Binding Modes

The chroman scaffold is a recognized pharmacophore that interacts with various biological targets. The specific substitutions on 8-Bromo-5-chlorochroman-4-amine likely modulate its binding affinity and selectivity.

Acetylcholinesterase Peripheral Anionic Site (PAS) Binding

The chroman and chromenone cores are present in numerous compounds designed as acetylcholinesterase (AChE) inhibitors. These inhibitors are crucial in the management of Alzheimer's disease. Studies on various chroman-4-one and amino-7,8-dihydro-4H-chromenone derivatives have demonstrated their potential to inhibit AChE nih.govssu.ac.ir. The peripheral anionic site (PAS) of AChE, which is involved in the allosteric modulation of the enzyme and the aggregation of amyloid-beta peptide, is a key target for such inhibitors. The aromatic nature of the chroman ring in this compound, coupled with its amine functional group, suggests a potential interaction with the PAS of AChE. The electron-withdrawing properties of the bromo and chloro substituents could further influence this binding.

Sirtuin Binding Site Interactions

Sirtuins, a class of NAD+-dependent deacetylases, are implicated in various cellular processes, including aging and neurodegenerative diseases. Notably, SIRT2 has emerged as a therapeutic target, and inhibitors of this enzyme have shown neuroprotective effects. Research has identified chroman-4-one derivatives as selective inhibitors of SIRT2 nih.govnih.govscispace.commdpi.com. Structure-activity relationship studies have revealed that electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one scaffold are favorable for SIRT2 inhibition nih.govnih.gov. This finding strongly suggests that this compound, with its bromine atom at the 8-position, could act as a sirtuin inhibitor, potentially with selectivity for SIRT2. The amine group at the 4-position would also play a crucial role in the binding interaction within the sirtuin active site.

Table 1: SIRT2 Inhibition by Chroman-4-one Derivatives

CompoundSubstitutionsIC50 (µM) for SIRT2Selectivity over SIRT1 and SIRT3Reference
6,8-dibromo-2-pentylchroman-4-one6,8-dibromo, 2-pentyl1.5High nih.gov
Racemic chroman-4-one derivative 7a-4.3Selective nih.gov
S-enantiomer of 7a-1.5Selective nih.gov

Cellular Pathway Modulation

Beyond direct enzyme inhibition, the chemical structure of this compound suggests its potential to modulate key cellular pathways involved in disease pathogenesis.

Effects on α-Tubulin Acetylation Levels

The inhibition of SIRT2 is directly linked to an increase in the acetylation of α-tubulin nih.gov. Acetylated α-tubulin is associated with more stable and flexible microtubules. Given the potential of this compound to act as a SIRT2 inhibitor, it is plausible that it could lead to hyperacetylation of α-tubulin. This modulation of the cytoskeleton could have significant implications in cellular processes such as cell division and intracellular transport, and may contribute to its potential therapeutic effects in neurodegenerative disorders and cancer.

Inhibition of Macromolecular Biosynthesis

While direct evidence for this compound is lacking, some chroman derivatives have been shown to possess antibacterial and anticancer activities, which often involve the inhibition of macromolecular biosynthesis researchgate.netnih.gov. The general structural class of this compound suggests that it could potentially interfere with processes like DNA replication, transcription, or translation, thereby inhibiting cell growth and proliferation.

DNA Topoisomerase IV Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA. DNA topoisomerase IV is a validated target for antibacterial agents nih.gov. Intriguingly, recent studies on chromeno-pyrazolopyrimidine derivatives have proposed DNA gyrase (a type II topoisomerase related to topoisomerase IV) inhibition as a possible mechanism for their antibacterial activity nih.gov. This opens the possibility that the chroman scaffold of this compound could serve as a basis for designing inhibitors of bacterial topoisomerases, including DNA topoisomerase IV. The halogen substituents might enhance such activity.

No Publicly Available Data on the Mechanistic Action of this compound on Bacterial Membrane Potential

Following a comprehensive review of publicly accessible scientific literature and databases, no specific research findings or data were identified concerning the mechanistic investigations of the chemical compound this compound and its potential effects on the dissipation of bacterial membrane potential.

While research into the biological activities of various heterocyclic amines, including those with halogen substitutions, is an active area of scientific inquiry, information detailing the specific interactions of this compound with bacterial cell membranes is not available in the current body of scientific publications. The provided outline, which focuses on the dissipation of bacterial membrane potential, requires specific experimental data that does not appear to have been published for this particular compound.

Therefore, it is not possible to generate the requested article section with the required detailed research findings and data tables due to the absence of relevant studies on this compound.

Future Directions in 8 Bromo 5 Chlorochroman 4 Amine Research

Exploration of Novel Biological Targets for Therapeutic Applications

The chroman scaffold is recognized as a "privileged structure" in drug discovery, known to interact with a wide array of biological targets. Future research should therefore prioritize screening 8-Bromo-5-chlorochroman-4-amine against various enzymes and receptors implicated in disease. Based on the activities of analogous compounds, several target families warrant investigation.

One promising avenue is the exploration of its potential as an inhibitor of sirtuins (SIRTs) , a class of enzymes involved in aging-related diseases. Substituted chroman-4-ones have demonstrated potent and selective inhibition of SIRT2. tsijournals.com Given the structural similarity, this compound and its derivatives could be evaluated for their effects on SIRT isoforms, potentially leading to new therapies for neurodegenerative disorders.

Another key area of investigation is its potential role in cancer immunotherapy . Recently, chroman-like small molecules have been identified as inhibitors of the programmed death-ligand 1 (PD-L1), which is a crucial target for cancer treatment. nih.gov Screening this compound for PD-1/PD-L1 inhibitory activity could open doors to novel oral immunotherapies.

Furthermore, the chroman-4-one scaffold has been associated with the inhibition of pteridine reductase 1 (PTR1) , an enzyme essential for certain parasites. This suggests that this compound could be explored for its antiparasitic activity . gu.se Similarly, chromene-based sulfonamides have shown inhibitory properties against carbonic anhydrases (CAs) , particularly tumor-associated isoforms, indicating another potential therapeutic application in oncology.

The G protein-coupled receptor GPR55 has also been identified as a target for chromen-4-one derivatives, with modifications on the core structure tuning the efficacy from agonism to antagonism. acs.org This highlights the potential for developing modulators of GPR55 for various physiological conditions.

Finally, the chroman core is present in compounds designed as human rhinovirus (HRV) capsid-binding inhibitors , suggesting a potential for developing antiviral agents. nih.gov

A summary of potential biological targets for this compound based on related structures is presented in Table 1.

Potential Biological TargetTherapeutic AreaRationale based on Analogous Compounds
Sirtuin 2 (SIRT2)Neurodegenerative Diseases, CancerSubstituted chroman-4-ones are potent and selective SIRT2 inhibitors. tsijournals.com
Programmed Death-Ligand 1 (PD-L1)Cancer ImmunotherapyChroman derivatives have been identified as PD-1/PD-L1 antagonists. nih.gov
Pteridine Reductase 1 (PTR1)Parasitic InfectionsChroman-4-one analogues show anti-parasitic activity via PTR1 inhibition. gu.se
Carbonic Anhydrases (CAs)Cancer, GlaucomaChromene-based sulfonamides are known CA inhibitors.
G protein-coupled receptor 55 (GPR55)VariousChromen-4-one derivatives act as modulators of GPR55. acs.org
Human Rhinovirus (HRV) CapsidAntiviralChroman derivatives have shown efficacy as HRV capsid-binding inhibitors. nih.gov

Design and Synthesis of Next-Generation Derivatives based on SAR Findings

The therapeutic potential of this compound can be significantly enhanced through systematic structure-activity relationship (SAR) studies. The design and synthesis of next-generation derivatives will be crucial in optimizing potency, selectivity, and pharmacokinetic properties.

Future synthetic efforts should focus on modifying key positions of the this compound scaffold. Based on extensive research on related chroman-4-ones, the following modifications are proposed:

Modification of the 4-amino group: The nature of the substituent at the 4-position is critical. SAR studies on related heterocyclic compounds have shown that the basicity and steric bulk of the amino group can significantly influence biological activity. nih.gov Synthesizing a library of derivatives with varying alkyl and aryl substituents on the 4-amino group will be a key initial step.

Substitution at other positions: The aromatic ring of the chroman scaffold offers multiple points for modification. While the current compound is substituted at positions 5 and 8, exploring additional or alternative substitutions at positions 6 and 7 could lead to improved activity. For instance, studies on chromones have shown that halogen substitutions at C6 and C7 can enhance antifungal activity. tsijournals.com

Stereochemistry: The 4-aminochroman structure contains a chiral center at the C4 position. It is highly probable that the biological activity will be stereospecific. Therefore, the synthesis and evaluation of individual enantiomers of this compound and its derivatives will be essential.

A proposed scheme for the diversification of the this compound scaffold is presented in Table 2.

Position for ModificationProposed ModificationsRationale from SAR of Related Compounds
4-Amino GroupPrimary, secondary, and tertiary amines; amides; ureasThe nature of the 4-substituent is critical for activity and selectivity. nih.gov
Aromatic Ring (Positions 6, 7)Introduction of various functional groups (e.g., methoxy, hydroxyl, nitro)Substitutions on the aromatic ring are known to modulate the biological activity of chromanoids. tsijournals.com
Halogen Substituents (Positions 5, 8)Replacement of bromo/chloro with other halogens (F, I) or other electron-withdrawing/donating groupsHalogen atoms significantly influence the electronic properties and binding interactions.
Stereocenter (C4)Separation and evaluation of individual enantiomersBiological targets are often stereoselective.

Advanced Mechanistic Studies at the Molecular and Cellular Levels

To fully understand the therapeutic potential of this compound and its optimized derivatives, advanced mechanistic studies are indispensable. These studies will elucidate how these compounds exert their effects at a molecular and cellular level, providing a rational basis for their further development.

Future research should focus on several key areas:

Target Engagement and Binding Mode Analysis: Once active compounds against specific targets are identified, biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) should be employed to confirm direct binding and determine binding affinities. X-ray crystallography or cryo-electron microscopy of the compound in complex with its target protein will provide detailed insights into the binding mode, revealing key interactions that can guide further optimization. Molecular modeling and docking studies can also predict and rationalize these interactions. nih.gov

Cellular Pathway Analysis: In a cellular context, it is crucial to determine how the interaction of the compound with its target translates into a cellular response. Techniques such as Western blotting, qPCR, and reporter gene assays can be used to investigate the downstream signaling pathways affected by the compound. For example, if a derivative is found to inhibit SIRT2, its effect on the acetylation levels of known SIRT2 substrates like α-tubulin should be assessed.

Phenotypic Screening and Off-Target Profiling: In addition to target-based assays, phenotypic screening in relevant disease models (e.g., cancer cell lines, parasite cultures) can uncover unexpected therapeutic activities and provide a more holistic view of the compound's effects. Concurrently, comprehensive off-target profiling against a panel of receptors, enzymes, and ion channels is necessary to identify potential liabilities and ensure the selectivity of lead compounds.

By systematically pursuing these future directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and develop novel drug candidates for a range of diseases.

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